N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine: This compound has a similar structure but differs in the position of the pyridine ring substitution.
N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine: Another similar compound with the pyridine ring substituted at a different position.
Uniqueness
N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(NE)-N-[[3-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-3-1-5-13(7-11)17-10-12-4-2-6-14-8-12/h1-9,16H,10H2/b15-9+ |
InChI Key |
YSEWNGORSFRMGB-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)/C=N/O |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.